

Dilmapimod body mass index BMI effect pharmacokinetics

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Compound Focus: Dilmapimod

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Quantitative Pharmacokinetic Data and BMI Impact

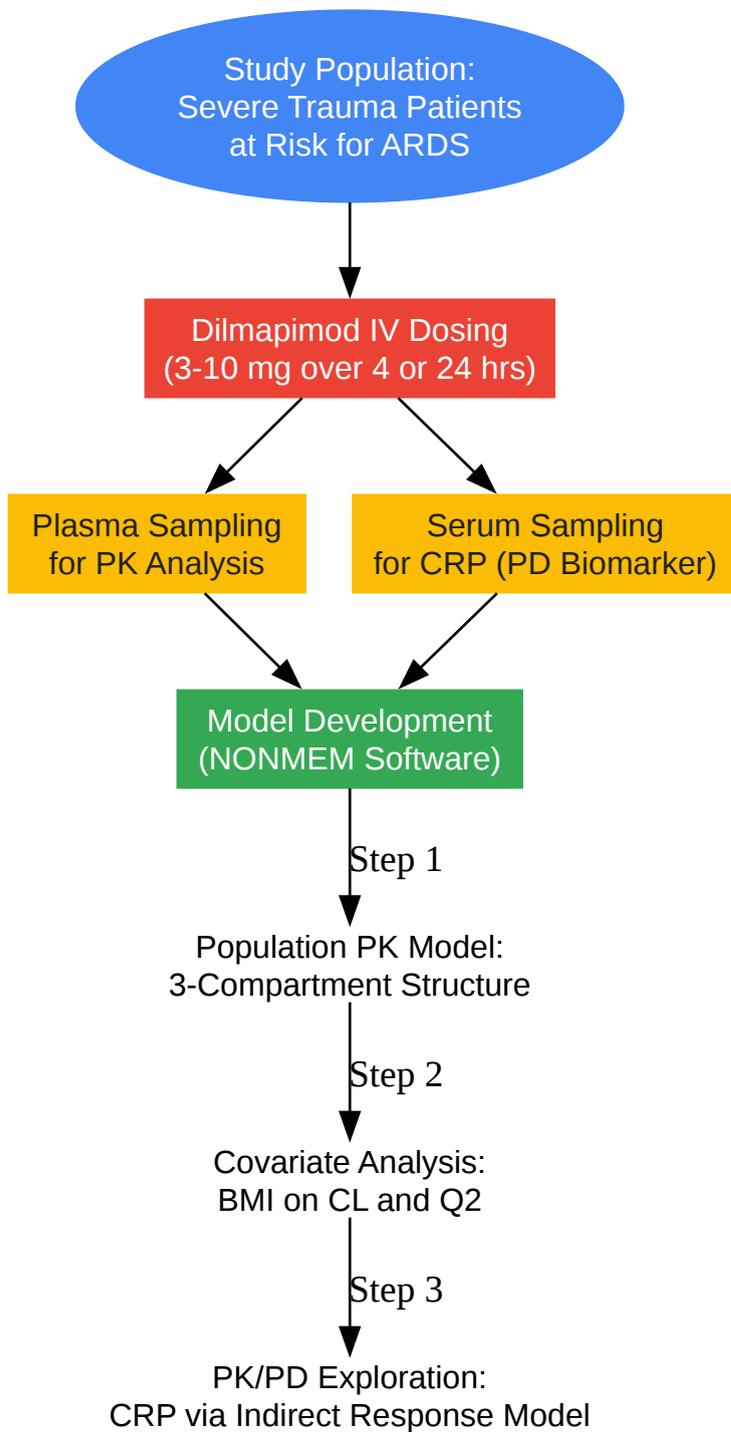
The table below summarizes the core population pharmacokinetic parameters of **dilmapimod** and the quantified effect of BMI, based on a study in severe trauma patients at risk for Acute Respiratory Distress Syndrome (ARDS) [1] [2].

Parameter	Symbol	Base Value	BMI Effect
Structural Model	-	Three-compartment	[1] [2]
Clearance	CL	35.87 L/h	Increase of 1.79 L/h per 1 kg/m ² increase in BMI [1] [2]
Inter-compartment Clearance	Q2	Reported in model	Increase of 0.52 L/h per 1 kg/m ² increase in BMI [1] [2]
Steady-State Volume of Distribution	V _{ss}	160 L	Not a significant covariate [1] [2]

This data indicates that for patients with higher BMI, **dilmapimod** is cleared from the body at a faster rate. This has direct implications for dosing strategies to ensure maintained therapeutic exposure.

Experimental Protocol & Workflow

The following diagram and description outline the key methodology from the referenced population PK study.



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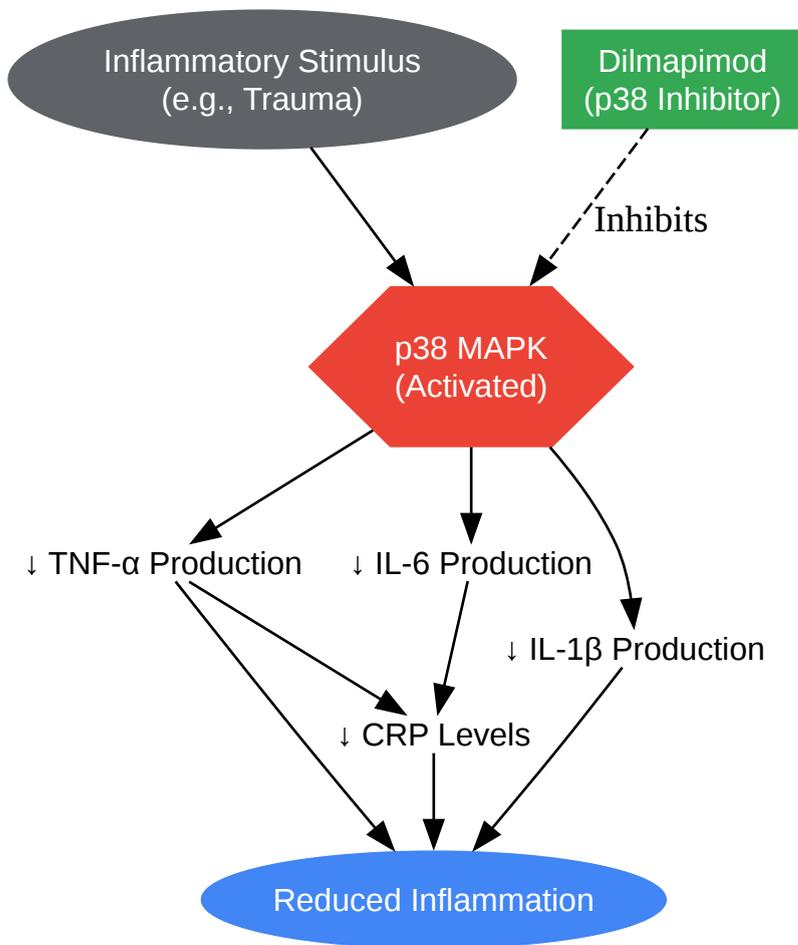
Overview of the population PK/PD study design and analysis workflow.

Detailed Methodology

- **Study Design:** A phase IIa, randomized, double-blind, placebo-controlled study was conducted (ClinicalTrials.gov Identifier: NCT00996840) [2]. The study enrolled severe trauma patients (exclusive of head injury) within 24-26 hours post-injury [2].
- **Dosing and Sampling:** Patients received intravenous **dilmapimod** in one of four regimens (3 mg over 4 hours, 7.5 mg over 24 hours, 7.5 mg over 4 hours, or 10 mg over 24 hours) for 3 consecutive days [2]. Blood samples for PK analysis were collected at predefined times pre- and post-dose, and PD samples for C-reactive protein (CRP) analysis were also collected [2].
- **Bioanalytical Methods:**
 - **PK Assay:** **Dilmapimod** plasma concentrations were quantified using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method with a lower limit of quantification of 0.1 ng/mL [2].
 - **PD Assay:** Serum CRP levels were measured using an immuno-turbidimetric assay (CRP Latex, Beckman Coulter) with a linear range of 1.0 to 480 mg/L [2].
- **Software and Modeling:**
 - **Software:** All population PK and PK/PD modeling was performed using **NONMEM** software [1] [2].
 - **Base PK Model:** A three-compartment structural model with zero-order input and first-order elimination best described the **dilmapimod** concentration-time data [2].
 - **Covariate Model:** Covariates, including BMI, were tested on PK parameters using a stepwise approach. The effect of BMI on CL and Q2 was incorporated into the final model [1] [2].
 - **PK/PD Model:** The time course of CRP was described using an indirect response model. The potential effect of **dilmapimod** concentration on inhibiting CRP production was explored [1] [2].

Mechanism of Action and Signaling Pathway

Dilmapimod is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response [3] [4]. The following diagram illustrates its mechanism.



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Dilmapiomod inhibits p38 MAPK, reducing production of pro-inflammatory cytokines.

This mechanism is the basis for its investigation in inflammatory conditions like ARDS, rheumatoid arthritis, and neuropathic pain [1] [3] [5]. By inhibiting p38 MAPK, **dilmapiomod** reduces the levels of key pro-inflammatory cytokines, including TNF- α , IL-6, and IL-1 β , which subsequently leads to a reduction in systemic biomarkers like CRP [3] [4].

Key Takeaways for Researchers

- **Clinical Relevance:** The positive correlation between BMI and clearance suggests that **higher body weight may require adjusted dosing regimens** to achieve equivalent drug exposure, a common consideration in critical care [6].
- **Modeling Informed Development:** The application of population PK/PD modeling in a small, critically ill patient population demonstrates a robust approach to quantifying variability and identifying

important covariates early in drug development [1] [2].

- **Biomarker Strategy:** The use of CRP as a systemic PD biomarker, modeled with an indirect response framework, provides a template for evaluating the pharmacological effect of anti-inflammatory drugs in complex clinical settings [1].

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